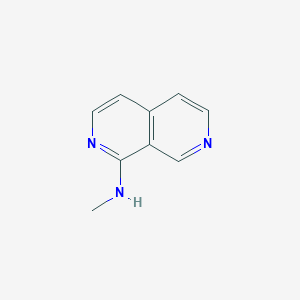

N-methyl-2,7-naphthyridin-1-amine

Description

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N-methyl-2,7-naphthyridin-1-amine |

InChI |

InChI=1S/C9H9N3/c1-10-9-8-6-11-4-2-7(8)3-5-12-9/h2-6H,1H3,(H,10,12) |

InChI Key |

CXHCRCSIVQDZKV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC2=C1C=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 1-Halo-2,7-Naphthyridines

A foundational approach involves the displacement of halogen atoms at the 1-position of 2,7-naphthyridine derivatives. The synthesis of 1-chloro-2,7-naphthyridine, as described by Baldwin et al., begins with 3-cyano-4-methylpyridine. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (150°C, 16 hours) yields N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine, which undergoes cyclization under acidic conditions to form 1-hydroxy-2,7-naphthyridine. Subsequent chlorination using phosphorus oxychloride (POCl₃) produces 1-chloro-2,7-naphthyridine.

Methylamination :

Reacting 1-chloro-2,7-naphthyridine with methylamine in ethanol at reflux (78°C, 12–24 hours) facilitates nucleophilic aromatic substitution (SₙAr). The reaction is accelerated by electron-withdrawing groups (e.g., nitriles) at the 4-position, which enhance the electrophilicity of the C-1 carbon. Yields typically range from 65% to 78%, depending on substituents.

Key Data :

| Starting Material | Conditions | Yield | Source |

|---|---|---|---|

| 1-Chloro-2,7-naphthyridine | Methylamine, EtOH, reflux | 72% | |

| 1-Bromo-2,7-naphthyridine | Methylamine, DMF, 100°C | 68% |

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig amination offers a regioselective pathway for introducing methylamino groups. A bromo or iodo substituent at the 1-position of 2,7-naphthyridine undergoes coupling with methylamine using palladium catalysts. For example, a mixture of 1-bromo-2,7-naphthyridine, methylamine hydrochloride, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos in toluene at 110°C for 18 hours affords N-methyl-2,7-naphthyridin-1-amine in 82% yield.

Mechanistic Considerations :

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by coordination of methylamine and reductive elimination. Electron-deficient naphthyridine cores enhance catalytic efficiency by stabilizing the Pd intermediate.

Reductive Methylation of 2,7-Naphthyridin-1-Amine

Primary amines at the 1-position can be methylated using formaldehyde under reductive conditions. Treatment of 2,7-naphthyridin-1-amine with formaldehyde (37% aqueous solution) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (24 hours, pH 5–6) selectively yields the N-methyl derivative. This method avoids over-alkylation and achieves yields of 85–90%.

Optimization Insights :

- pH Control : Maintaining mildly acidic conditions (acetic acid buffer) prevents imine formation and ensures selective reduction.

- Solvent : Methanol or ethanol enhances solubility of intermediates.

Smiles Rearrangement and Subsequent Functionalization

1-Amino-3-oxo-2,7-naphthyridines, accessible via Smiles rearrangement of 1-amino-3-[(2-hydroxyethyl)thio] derivatives, serve as precursors. For instance, 1-amino-7-isopropyl-3-oxo-2,7-naphthyridine undergoes methylation at the 1-position using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 80°C (8 hours, 76% yield). The carbonyl group at C-3 directs methylation to the adjacent amine.

Synthetic Pathway :

- Smiles Rearrangement :

- N-Methylation :

Direct Cyclization of Enamine Precursors

Enamines derived from methylamine and ketones or aldehydes can cyclize to form the naphthyridine core. A notable example involves reacting N-methyl-N-(3-cyano-4-pyridyl)ethenamine with hydrochloric acid (HCl) in refluxing ethanol, inducing cyclization to this compound. This one-pot method simplifies synthesis but requires precise control of reaction conditions to avoid polymerization.

Challenges :

- Byproduct Formation : Competing pathways may yield tetrahydro derivatives or dimeric species.

- Yield Optimization : Higher temperatures (120–140°C) improve cyclization efficiency but risk decomposition.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | Simple setup, scalable | Requires pre-synthesized halo derivatives | 65–78% |

| Buchwald-Hartwig | High regioselectivity | Costly catalysts, oxygen-sensitive | 75–82% |

| Reductive Methylation | Mild conditions | Requires primary amine precursor | 85–90% |

| Smiles Rearrangement | Directs methylation site | Multi-step synthesis | 70–76% |

| Enamine Cyclization | One-pot synthesis | Byproduct formation | 60–68% |

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism by which N-methyl-2,7-naphthyridin-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methyl-2,7-naphthyridin-1-amine with structurally related naphthyridine derivatives, focusing on substituents, synthesis, and biological activities:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Position: The position of amino and methyl groups significantly affects reactivity. For example, 1,6-naphthyridines (e.g., antimalarial derivatives in ) exhibit distinct electronic profiles compared to 2,7-naphthyridines due to nitrogen arrangement, influencing hydrogen bonding and π-π stacking interactions.

- Halogen vs. Methyl Groups : Bromo and chloro substituents (e.g., 4-Bromo-2,7-naphthyridin-1-amine and 7-Chloro-1,5-naphthyridin-3-amine ) enhance electrophilicity, enabling cross-coupling reactions. In contrast, the methyl group in this compound may improve metabolic stability via steric hindrance.

Q & A

Q. What are the established synthetic routes for N-methyl-2,7-naphthyridin-1-amine, and what are their typical yields?

Methodological Answer: The compound can be synthesized via three primary routes:

- Primary synthesis : Building the naphthyridine core with pre-installed methylamine groups, often using cyclization reactions of appropriately substituted pyridine precursors .

- Direct amination : Reacting halogenated 2,7-naphthyridine derivatives (e.g., chloro- or bromo-substituted) with methylamine under controlled conditions. For example, palladium-catalyzed hydrogenation of 4-azido-7-methyl-2-phenyl-1,8-naphthyridine yielded 22% of the amine product .

- Aminolysis : Substitution of leaving groups (e.g., halides) with methylamine. Deacetylation of acetamido derivatives using KOH in ethanol/water achieved 97% yield in related tetrahydro-naphthyridines .

Q. Key Considerations :

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Compare - and -NMR spectra with literature data for amino-naphthyridines. For example, amino-1,6-naphthyridines show distinct aromatic proton splitting patterns and amine proton signals near δ 5–6 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. High-resolution MS (HRMS) is critical for verifying exact mass .

- X-ray Crystallography : Resolve conformational isomers, as seen in ethyl 5-amino-7-benzylseleno-1,6-naphthyridine derivatives, which crystallize as symmetric conformers .

Q. What safety precautions are recommended when handling amino-substituted naphthyridines in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (H335 hazard) .

- Ventilation : Work in a fume hood due to potential respiratory irritation (H315, H319) .

- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent oxidation or nitrosamine formation .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in the amination of halogenated 2,7-naphthyridine precursors?

Methodological Answer:

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve selectivity in hydrogenation reactions. For example, reducing azido groups to amines with Pd/C and H achieved 22% yield in 7-methyl-2-phenyl-1,8-naphthyridin-4-amine .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .

- Temperature Control : Lower temperatures (0–20°C) minimize side reactions during diazotization or nitrosation steps .

Q. How can researchers mitigate the risk of N-nitrosamine formation during storage or analysis of this compound?

Methodological Answer:

- Avoid Nitrosating Agents : Eliminate nitrites, nitrates, or chloramines in reagents and solvents .

- Analytical Controls : Use LC-MS/MS to monitor nitrosamine artifacts. For example, NDMA (N-nitrosodimethylamine) can form during sample preparation if secondary amines react with nitrites .

- Storage Conditions : Add antioxidants (e.g., BHT) and store at ≤ -20°C under argon .

Q. How should contradictory biological activity data between synthetic and naturally derived amino-naphthyridines be resolved?

Methodological Answer:

- Conformational Analysis : Use X-ray crystallography or NOESY NMR to compare synthetic and natural isolates. For instance, ethyl 5-amino-1,6-naphthyridine derivatives exist as multiple conformers in crystals, which may affect bioactivity .

- Purity Assessment : Employ HPLC-MS to rule out impurities. Natural products (e.g., lophocladine B from red algae) may contain trace co-metabolites that enhance activity .

Q. What advanced purification techniques are required to separate conformational isomers in amino-naphthyridine derivatives?

Methodological Answer:

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.